

Application Notes and Protocols for Fmoc-3-Cyclohexyl-L-alanine Peptide Coupling

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the efficient incorporation of Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH) in solid-phase peptide synthesis (SPPS). Fmoc-Cha-OH is a crucial building block for introducing hydrophobic and conformationally constrained residues into peptides, thereby enhancing their biological activity and stability.[1][2] Due to the steric hindrance of its cyclohexyl side chain, optimizing coupling protocols is critical to ensure high yields and purity of the final peptide.

Properties of Fmoc-3-Cyclohexyl-L-alanine

Fmoc-Cha-OH is a standard building block used in Fmoc-based solid-phase peptide synthesis.

[3] Its key properties are summarized in the table below.



Property	Value	Reference
CAS Number	135673-97-1	[3]
Molecular Formula	C24H27NO4	[3]
Molecular Weight	393.48 g/mol	[3]
Appearance	White to off-white powder	[3]
Purity (HPLC)	≥98.0%	[3]
Melting Point	125-130 °C	[3]
Storage Temperature	2-30°C	[3]

Challenges in Coupling Fmoc-3-Cyclohexyl-Lalanine

The bulky cyclohexyl side chain of Fmoc-Cha-OH presents a significant steric hindrance during the coupling reaction in SPPS. This can lead to incomplete reactions, resulting in lower yields and the formation of deletion sequences. Therefore, the choice of coupling reagents and reaction conditions is paramount for successful incorporation.

Recommended Coupling Reagents

Several coupling reagents are available for Fmoc-SPPS, each with its own advantages. For sterically hindered amino acids like Fmoc-Cha-OH, more potent activating reagents are generally recommended.



Coupling Reagent	Class	Key Features
HATU (1- [Bis(dimethylamino)methylene] -1H-1,2,3-triazolo[4,5- b]pyridinium 3-oxid hexafluorophosphate)	Aminium Salt	Highly efficient, suitable for hindered amino acids.
HCTU (O-(6- Chlorobenzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate)	Aminium Salt	Cost-effective alternative to HATU with high efficiency.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)	Phosphonium Salt	Effective for hindered couplings with minimal side reactions.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethy lamino-morpholino-carbenium hexafluorophosphate)	Uronium Salt	High coupling efficiency, comparable to HATU.[4]

While direct comparative studies with quantitative yield and purity data specifically for Fmoc-Cha-OH are limited in the available literature, the general consensus for sterically hindered amino acids points towards the superior performance of HATU, HCTU, and COMU.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Cha-OH using various recommended reagents. These protocols are based on standard Fmoc-SPPS procedures and are optimized for sterically hindered amino acids.

General Fmoc-SPPS Workflow

A typical cycle in Fmoc-SPPS involves two main steps: Fmoc deprotection and amino acid coupling. The following diagram illustrates this workflow.





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Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Protocol 1: Coupling with HATU/HCTU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Cha-OH.

Materials:

- Fmoc-deprotected peptide-resin
- Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH)
- HATU or HCTU
- N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

- Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
- Activation Solution: In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading), HATU or HCTU (2.9-4.5 equivalents), in DMF.
- Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.
- Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.



- Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
- Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: Coupling with PyBOP

PyBOP is another effective reagent for coupling sterically hindered amino acids.

Materials:

- Fmoc-deprotected peptide-resin
- Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH)
- PyBOP
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- (Optional) 1-Hydroxybenzotriazole (HOBt)

Procedure:

- Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
- Activation Solution: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents), PyBOP (3 equivalents), and optionally HOBt (3 equivalents) in DMF.
- Base Addition: Add DIPEA (6 equivalents) to the activation solution and pre-activate for 5 minutes.
- Coupling Reaction: Add the pre-activated solution to the resin and agitate at room temperature for 1-3 hours.
- Monitoring: Check for reaction completion using the Kaiser test.



• Washing: Wash the resin with DMF (3-5 times).

Protocol 3: Double Coupling Strategy

For particularly difficult sequences or to ensure the highest possible incorporation of Fmoc-Cha-OH, a double coupling strategy is recommended.

Procedure:

- Perform the first coupling reaction as described in Protocol 4.2 or 4.3 for 1-2 hours.
- After the first coupling, wash the resin with DMF (3 times).
- Prepare a fresh activation solution of Fmoc-Cha-OH as described in the chosen protocol.
- Add the fresh solution to the resin and continue the coupling for another 1-2 hours.
- Monitor the reaction completion with the Kaiser test.
- Wash the resin thoroughly with DMF (3-5 times).

While a double coupling protocol increases the reaction time and reagent consumption, it can significantly improve the yield and purity of the final peptide by minimizing deletion sequences.

Microwave-Assisted Coupling

Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered amino acids.[5][6][7]

Materials:

- Microwave peptide synthesizer
- Fmoc-deprotected peptide-resin
- Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH)
- Coupling reagent (e.g., HCTU, HATU)



- DIPEA or Collidine
- DMF, peptide synthesis grade

Procedure:

- Resin and Reagents: Place the resin and reagent vials in the automated microwave peptide synthesizer.
- Microwave Program: Set the microwave program for the coupling step. A typical program involves a power of 20-40W with a maximum temperature of 75-90°C for 5-10 minutes.
- Execution: The synthesizer will automatically perform the addition of reagents and the microwave irradiation.
- Washing: Automated washing cycles with DMF will follow the coupling reaction.

Microwave assistance can reduce the coupling time for Fmoc-Cha-OH to a few minutes compared to hours at room temperature, while often leading to higher purity of the crude peptide.[6]

Monitoring and Characterization

Kaiser Test: This colorimetric test is essential for monitoring the presence of free primary amines on the resin.

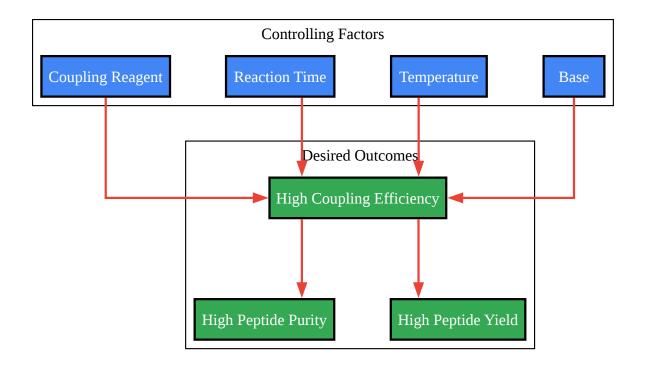
- Positive (Blue/Purple): Incomplete coupling.
- Negative (Yellow): Complete coupling.

HPLC and Mass Spectrometry: After cleavage from the resin, the purity of the crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC). The identity of the peptide is confirmed by Mass Spectrometry (MS). The chiral purity of the incorporated amino acid can be assessed by chiral HPLC.[8]

Logical Relationship of Coupling Parameters



The success of Fmoc-Cha-OH coupling depends on the interplay of several factors. The following diagram illustrates these relationships.



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Caption: Key factors influencing the outcomes of Fmoc-Cha-OH peptide coupling.

Conclusion

The successful incorporation of the sterically hindered Fmoc-**3-Cyclohexyl-L-alanine** into peptide sequences is achievable with optimized protocols. The use of potent coupling reagents such as HATU, HCTU, or PyBOP, along with careful monitoring and consideration of strategies like double coupling or microwave assistance, is crucial for obtaining high-purity peptides in good yield. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable amino acid derivative in their synthetic endeavors.



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